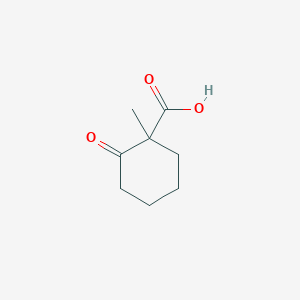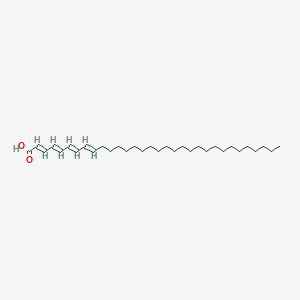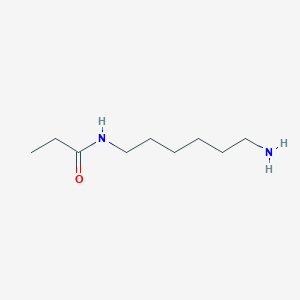![molecular formula C9H17NO B138548 2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol CAS No. 156366-41-5](/img/structure/B138548.png)
2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: This compound features an oxygen atom in place of the nitrogen atom.
Bicyclo[3.2.1]octane: A similar bicyclic structure but without the nitrogen atom.
Uniqueness
2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
156366-41-5 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanol |
InChI |
InChI=1S/C9H17NO/c11-7-6-10-5-4-8-2-1-3-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |
Clé InChI |
XPVLUCHJPPVGCU-RKDXNWHRSA-N |
SMILES |
C1CC2CCN(C2C1)CCO |
SMILES isomérique |
C1C[C@@H]2CCN([C@@H]2C1)CCO |
SMILES canonique |
C1CC2CCN(C2C1)CCO |
Synonymes |
Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-, (3aR,6aR)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)













